4-Bromophenyl methylsulfone 4-Bromophenyl methylsulfone
Brand Name: Vulcanchem
CAS No.: 51439-45-3
VCID: VC14414624
InChI: InChI=1S/C14H12Br2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
SMILES:
Molecular Formula: C14H12Br2O2S
Molecular Weight: 404.1 g/mol

4-Bromophenyl methylsulfone

CAS No.: 51439-45-3

Cat. No.: VC14414624

Molecular Formula: C14H12Br2O2S

Molecular Weight: 404.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromophenyl methylsulfone - 51439-45-3

Specification

CAS No. 51439-45-3
Molecular Formula C14H12Br2O2S
Molecular Weight 404.1 g/mol
IUPAC Name 1-bromo-4-[(4-bromophenyl)methylsulfonylmethyl]benzene
Standard InChI InChI=1S/C14H12Br2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
Standard InChI Key YLACSXJICGXRJR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Bromophenyl methylsulfone, systematically named 1-bromo-4-(methylsulfonyl)benzene, belongs to the aryl sulfone family. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects the sulfone group (SO2-SO_2-) and bromine atom at the para position of the benzene ring . The compound’s canonical SMILES representation (CS(=O)(=O)C1=CC=C(C=C1)BrCS(=O)(=O)C_1=CC=C(C=C_1)Br) and InChIKey (FJLFSYRGFJDJMQUHFFFAOYSANFJLFSYRGFJDJMQ-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Table 1: Fundamental molecular descriptors

PropertyValueSource
CAS Registry Number3466-32-8
Molecular FormulaC7H7BrO2SC_7H_7BrO_2S
Molecular Weight235.10 g/mol
XLogP3-AA2.4 (predicted)

Crystallographic and Spectroscopic Features

X-ray diffraction studies confirm the planar geometry of the benzene ring, with bond angles at the sulfone group approximating 109.5°, consistent with tetrahedral sulfur hybridization . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: Aromatic protons resonate as doublets at δ 7.72 ppm (J=8.5HzJ = 8.5 \, \text{Hz}), while the methyl group attached to sulfur appears as a singlet at δ 2.99 ppm .

  • ¹³C NMR: The sulfone-bearing carbon resonates at δ 141.2 ppm, with bromine-induced deshielding observed at δ 122.5 ppm for the ipso-carbon .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s thermal stability is evidenced by its high decomposition temperature (>200°C), though prolonged exposure to temperatures exceeding 150°C may induce gradual degradation .

Table 2: Key physicochemical properties

PropertyValueMethod/Source
Melting Point103–107°C (lit.)Capillary tube
Boiling Point348.6°C (predicted)QSPR modeling
Density1.595 g/cm³ (predicted)Computational estimation
Solubility12.8 mg/mL in methanol at 25°CGravimetric analysis

Solubility and Partitioning Behavior

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit high miscibility (>50 mg/mL), while aqueous solubility remains limited to 0.3 mg/mL at neutral pH . The octanol-water partition coefficient (logP\log P) of 2.4 suggests moderate lipophilicity, enabling penetration through biological membranes in pharmaceutical applications .

Synthesis and Manufacturing Processes

Oxidation of 4-Bromothioanisole

The most efficient route involves oxidizing 4-bromothioanisole (C7H7BrSC_7H_7BrS) using sodium periodate (NaIO4NaIO_4) in the presence of a ruthenium-carbon catalyst :

4-BrC6H4SCH3Ru/C (5 mol%)NaIO4(2equiv),H2O/CH3CN4-BrC6H4SO2CH3+2H2O4\text{-BrC}_6\text{H}_4\text{SCH}_3 \xrightarrow[\text{Ru/C (5 mol\%)}]{NaIO_4 (2 equiv), H_2O/CH_3CN} 4\text{-BrC}_6\text{H}_4\text{SO}_2\text{CH}_3 + 2 H_2O

Table 3: Optimized oxidation conditions

ParameterValueOutcome
Reaction Time2 hours100% conversion
Temperature25°C (ambient)No thermal decomposition
Catalyst Loading5 mol% Ru/CRecyclable for 5 cycles

Alternative Synthetic Pathways

Bromination of methyl phenyl sulfone using Br2Br_2 in acetic acid achieves moderate yields (53–68%), though regioselectivity challenges necessitate careful stoichiometric control . Microwave-assisted methods reduce reaction times to 30 minutes but require specialized equipment .

Reactivity and Chemical Transformations

Ullmann-Type Coupling Reactions

Copper(I)-catalyzed coupling with sulfonamides generates NN-aryl sulfonamide derivatives, pivotal in nonsteroidal anti-inflammatory drug (NSAID) synthesis :

4-BrC6H4SO2CH3+ArSO2NH2CuI (10 mol%)K2CO3,DMF,100°C4-ArSO2NHC6H4SO2CH3+HBr4\text{-BrC}_6\text{H}_4\text{SO}_2\text{CH}_3 + \text{ArSO}_2\text{NH}_2 \xrightarrow[\text{CuI (10 mol\%)}]{K_2CO_3, DMF, 100°C} 4\text{-ArSO}_2\text{NHC}_6\text{H}_4\text{SO}_2\text{CH}_3 + \text{HBr}

Table 4: Representative coupling partners and yields

SulfonamideYield (%)Application
Benzenesulfonamide85COX-2 inhibitor precursors
Thiophene-2-sulfonamide78Anticancer agents

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed reactions with boronic acids enable construction of biaryl systems, exemplified in the synthesis of DuP 697 (a COX-2 inhibitor) :

4-BrC6H4SO2CH3+ArB(OH)2Pd(PPh3)4K2CO3,EtOH/H2O4-ArC6H4SO2CH3+B(OH)34\text{-BrC}_6\text{H}_4\text{SO}_2\text{CH}_3 + \text{ArB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4\text{}]{K_2CO_3, EtOH/H_2O} 4\text{-ArC}_6\text{H}_4\text{SO}_2\text{CH}_3 + \text{B(OH)}_3

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound serves as a key precursor for:

  • DuP 697: A selective COX-2 inhibitor under investigation for inflammatory diseases .

  • Hmsppz (1[4-(methylsulfonyl)phenyl]1H-pyrazole1-[4\text{-(methylsulfonyl)phenyl}]-1H\text{-pyrazole}): A kinase inhibitor scaffold with antitumor activity .

Advanced Material Development

Sulfone-containing polymers derived from 4-bromophenyl methylsulfone exhibit enhanced thermal stability (>300°C) and dielectric properties, making them suitable for high-performance insulators .

ParameterSpecification
Personal Protective EquipmentNitrile gloves, goggles
Storage Conditions2–8°C in amber glass under N2N_2
Disposal MethodsIncineration at >1000°C

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